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Compound of Interest

Compound Name:
4-Chloro-5,6-diphenylfuro[2,3-

d]pyrimidine

Cat. No.: B3015861 Get Quote

The furo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold renowned in medicinal

chemistry and drug development. Its structure, an amalgamation of furan and pyrimidine rings,

is a key component in numerous molecules exhibiting a wide array of biological activities,

including potent anticancer and kinase inhibitory properties.[1][2][3] Derivatives of this scaffold

have shown promise as PI3K/AKT dual inhibitors and cytotoxic agents against various cancer

cell lines.[1] The specific analogue, 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, combines

this potent core with two phenyl groups, which can enhance binding affinity to biological

targets, and a reactive chlorine atom at the 4-position, serving as a crucial synthetic handle for

further molecular elaboration.

This guide provides a comprehensive framework for the structural elucidation and

spectroscopic characterization of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine. As a Senior

Application Scientist, the objective is not merely to present data but to illuminate the causal

logic behind the spectroscopic choices and interpretation, offering a self-validating system for

researchers. We will explore a multi-technique approach—encompassing NMR, Mass

Spectrometry, and IR/UV-Vis spectroscopy—to build an unassailable structural confirmation,

grounded in authoritative data from analogous systems.
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Molecular Structure
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Caption: Molecular structure of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy – The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination, providing precise

information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework
Expertise & Rationale: ¹H NMR allows for the identification and quantification of hydrogen

atoms in distinct chemical environments. In this molecule, the key diagnostic regions are the

aromatic zone, where the phenyl protons reside, and the downfield singlet corresponding to the

pyrimidine proton. The integration and splitting patterns (multiplicity) are critical for assigning

these signals to specific positions.

Expected Spectral Characteristics:

Aromatic Protons (C₅-Ph, C₆-Ph): The ten protons on the two phenyl rings are expected to

appear as a complex multiplet in the range of δ 7.20-7.80 ppm. The exact chemical shifts

depend on the rotational orientation of the rings and the electronic effects of the heterocyclic

system.

Pyrimidine Proton (H-2): The isolated proton at the C-2 position of the pyrimidine ring is

anticipated to be a sharp singlet. Due to the electron-withdrawing nature of the adjacent

nitrogen atoms, this signal will be significantly downfield, likely appearing around δ 8.50-9.00

ppm.
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity Integration

Phenyl Protons 7.20 - 7.80 Multiplet (m) 10H

Pyrimidine H-2 8.50 - 9.00 Singlet (s) 1H

Experimental Protocol: ¹H NMR

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in

0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for

heterocyclic compounds due to its excellent solvating power.[4]

Solvent Choice: The choice of solvent is critical. Residual protio-solvent peaks (e.g., CHCl₃

at δ 7.26 ppm, DMSO-d₅ at δ 2.50 ppm) must be identified and not confused with analyte

signals.[5]

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard

parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans

for a good signal-to-noise ratio.

Referencing: The chemical shifts are referenced to the internal standard Tetramethylsilane

(TMS) at δ 0.00 ppm or the residual solvent peak.[5]

¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Expertise & Rationale: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a

count of unique carbon atoms and information about their electronic environment. For this

molecule, key signals will correspond to the quaternary carbons of the fused ring system and

the carbons bearing heteroatoms (Cl, N, O), which are often highly deshielded.

Expected Spectral Characteristics:

Phenyl Carbons: The carbons of the two phenyl rings will appear in the typical aromatic

region of δ 125-140 ppm.
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Fused Ring Carbons: The carbons of the furo[2,3-d]pyrimidine core are highly diagnostic.

The carbon attached to the chlorine (C-4) is expected to be significantly deshielded. Based

on data from similar chloro-substituted pyrimidines, its resonance could be in the δ 150-160

ppm range.[6][7] The furan and pyrimidine carbons will have distinct shifts reflecting their

unique electronic environments.[8][9]

Carbon Assignment Expected Chemical Shift (δ, ppm)

Phenyl Carbons 125.0 - 140.0

Furan Carbons (C-5, C-6) 110.0 - 150.0

Pyrimidine C-2 ~152.0

Pyrimidine C-4 (C-Cl) 150.0 - 160.0

Fused Ring Quaternary Carbons 105.0 - 170.0

Experimental Protocol: ¹³C NMR

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less

sensitive, so a slightly more concentrated sample may be beneficial.

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of

scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. A wider spectral

width (0-200 ppm) is used.

Advanced Techniques: If needed, Distortionless Enhancement by Polarization Transfer

(DEPT-135) or Attached Proton Test (APT) experiments can be run to differentiate between

CH, CH₂, and CH₃ groups (though only CH groups are expected here besides quaternary

carbons).

Part 2: Mass Spectrometry (MS) – Molecular Weight
and Fragmentation
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound,

which is one of the most definitive pieces of structural evidence. Furthermore, the
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fragmentation pattern observed under techniques like Electron Ionization (EI) or Electrospray

Ionization (ESI) offers clues about the molecule's substructures and stability.

Molecular Weight Confirmation: The molecular formula is C₁₈H₁₁ClN₂O. The expected

monoisotopic mass is approximately 318.06 g/mol . A key feature to look for is the isotopic

pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is roughly 3:1. Therefore, the mass

spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with

approximately one-third the intensity of the M⁺ peak.[10][11]

Expected Fragmentation Pathway: The furo[2,3-d]pyrimidine core is relatively stable.

Fragmentation is likely initiated by the loss of the chlorine radical or HCl, followed by

fragmentation of the phenyl substituents.

C₁₈H₁₁ClN₂O⁺˙
(m/z ≈ 318/320)

C₁₈H₁₁N₂O⁺

(m/z ≈ 283)

- Cl•

C₁₈H₁₀N₂O⁺˙
(m/z ≈ 282)

- HCl

C₁₂H₇N₂O⁺

(m/z ≈ 195)

- C₆H₄
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Caption: Plausible ESI-MS fragmentation pathway for the title compound.
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Ion m/z (approx.) Identity

[M]⁺ 318 Molecular ion with ³⁵Cl

[M+2]⁺ 320 Molecular ion with ³⁷Cl

[M-Cl]⁺ 283 Loss of chlorine radical

[M-HCl]⁺ 282 Loss of hydrogen chloride

[M-Cl-C₆H₅]⁺ 206
Loss of chlorine and a phenyl

radical

Experimental Protocol: ESI-MS

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the electrospray source at a low flow rate

(e.g., 5-10 µL/min).

Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize capillary

voltage and cone voltage to achieve stable spray and good ionization without excessive

fragmentation.

Data Analysis: Acquire data over a mass range of m/z 50-500. Analyze the resulting

spectrum for the molecular ion cluster ([M]⁺ and [M+2]⁺) and major fragment ions. High-

resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to

within a few parts per million.

Part 3: Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the

functional groups present in a molecule by measuring the absorption of infrared radiation,

which excites molecular vibrations (stretching, bending). For this compound, we expect to see

characteristic bands for the aromatic rings and the heterocyclic core.[12]
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Expected Vibrational Frequencies:

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Significance

Aromatic C-H Stretch 3100 - 3000
Phenyl and pyrimidine C-H

bonds

C=N Stretch 1620 - 1550 Pyrimidine ring vibrations

Aromatic C=C Stretch 1600 - 1450
Phenyl and fused ring

stretching

C-O-C Stretch 1250 - 1050 Furan ether linkage

C-Cl Stretch 800 - 600 Chloro-substituent vibration

Experimental Protocol: FT-IR (KBr Pellet)

Sample Preparation: Mix ~1-2 mg of the dry sample with ~100-200 mg of dry, spectroscopic

grade Potassium Bromide (KBr).

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Pressing: Transfer the powder to a pellet press and apply several tons of pressure to

form a thin, transparent disc.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
Expertise & Rationale: UV-Visible spectroscopy measures the electronic transitions within a

molecule. The extensive conjugation in the 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
system, involving the fused heterocyclic core and the two phenyl rings, is expected to give rise

to strong absorptions in the UV region.
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Expected Spectral Characteristics: The spectrum will likely show multiple absorption bands

corresponding to π→π* transitions within the aromatic and heterocyclic systems. Halogen

substitution can cause a bathochromic (red) shift in the absorption maxima compared to the

unsubstituted parent compound.[13]

Transition Type Expected λₘₐₓ (nm)

π→π* (High Energy) 220 - 280

π→π* (Low Energy) 280 - 350

Experimental Protocol: UV-Vis

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is around

10⁻⁵ to 10⁻⁶ M.

Blank Measurement: Record a baseline spectrum using a cuvette containing only the

solvent.

Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the

absorbance from approximately 200 nm to 400 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Part 4: Data Synthesis and Structural Confirmation
Workflow
Expertise & Rationale: No single technique provides a complete structural picture. The power

of spectroscopic analysis lies in the integration of complementary data from multiple methods.

The workflow below illustrates a logical, self-validating process for confirming the structure of 4-
Chloro-5,6-diphenylfuro[2,3-d]pyrimidine.
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Purified Sample

Mass Spectrometry (MS) FT-IR Spectroscopy UV-Vis Spectroscopy NMR Spectroscopy
(¹H, ¹³C, DEPT)

Molecular Formula &
Isotopic Pattern Confirmed

(C₁₈H₁₁ClN₂O)

Functional Groups Identified
(C=N, C-O, C-Cl, Aromatic) Conjugated System Confirmed Atom Connectivity &

Carbon/Proton Framework Mapped

Data Integration &
Cross-Validation

Unambiguous Structure Confirmed:
4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine

Click to download full resolution via product page

Caption: Integrated workflow for spectroscopic structural elucidation.

This integrated approach ensures trustworthiness. The molecular formula from MS must be

consistent with the number and types of atoms observed in ¹H and ¹³C NMR. The functional

groups identified by FT-IR must correspond to the structural fragments deduced from NMR and

MS fragmentation. The conjugation observed in UV-Vis must align with the overall molecular

structure. This cross-validation is the hallmark of rigorous scientific characterization.

Conclusion
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The spectroscopic analysis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is a multi-faceted

process that relies on the synergistic application of NMR, MS, FT-IR, and UV-Vis techniques.

By systematically acquiring and integrating data from each method, researchers can achieve

an unambiguous confirmation of the compound's molecular structure. This guide provides the

foundational protocols and interpretive logic essential for scientists and drug development

professionals working with this important class of heterocyclic compounds, ensuring both

technical accuracy and field-proven insights for their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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